![molecular formula C23H29NO3 B2737567 (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide CAS No. 466661-03-0](/img/structure/B2737567.png)
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide is a versatile chemical compound used in diverse scientific research due to its unique properties. It enables investigations in fields like materials science, nanotechnology, and medicinal research .
Molecular Structure Analysis
The molecular structure of (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide consists of two aromatic rings connected by a conjugated double bond. The butoxy groups contribute to its lipophilic nature, potentially influencing its biological activity.
Scientific Research Applications
Zika Virus Inhibition : A study by Riva et al. (2021) elucidated the role of a similar compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), as an inhibitor of Zika virus replication. The compound was identified through high-throughput screening and found to suppress RNA replication by preventing the formation of the virus's membranous replication compartment in the endoplasmic reticulum, indicating a novel mechanism of action for Zika virus antivirals (Riva et al., 2021).
Synthesis of Stereoregular Polyamides : Bou et al. (1994) discussed the synthesis of stereoregular polyamides derived from L-tartaric acid, employing a similar enamide structure. These polyamides, containing chiral carbons, exhibited high crystallinity and moderate optical activity, demonstrating their potential in material science applications (Bou, Iribarren, & Muñoz-Guerra, 1994).
Rhodium-Catalyzed Hydrogenation of Enamides : Donoghue, Helquist, and Wiest (2007) investigated the rhodium-catalyzed hydrogenation of enamides, including compounds structurally similar to (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide. This study provided insights into the reaction mechanisms and the influence of different ligands and substrates (Donoghue, Helquist, & Wiest, 2007).
Anticonvulsant Properties : Kombian, Edafiogho, and Ananthalakshmi (2005) researched the effects of enaminones on excitatory synaptic transmission in the rat brain. Their findings suggested that certain enaminones can enhance extracellular GABA levels, indicating potential therapeutic applications in treating seizures (Kombian, Edafiogho, & Ananthalakshmi, 2005).
Synthetic Applications : Trost, Cregg, and Quach (2017) reported a method for isomerizing N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides, demonstrating the synthetic versatility of enamides in organic chemistry (Trost, Cregg, & Quach, 2017).
Enaminones as Therapeutic Pharmacophores : Eddington et al. (2000) explored the therapeutic potential of enaminones, highlighting their anticonvulsant activity and novel brain transport mechanisms. This study expanded the understanding of enaminones' role in medicinal chemistry (Eddington et al., 2000).
Safety and Hazards
properties
IUPAC Name |
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-5-17-26-20-14-11-19(12-15-20)13-16-23(25)24-21-9-7-8-10-22(21)27-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3,(H,24,25)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKSBMOONYPQGE-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.